- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinasesBioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163,
Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)

97421-12-0 structure
Nombre del producto:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
Número CAS:97421-12-0
MF:C7H11N3O2
Megavatios:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
- 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
- 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
- 1-tert-butyl-4-nitro-1H-pyrazole
- 1-tert-butyl-4-nitropyrazole
- 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
- CS-0207669
- AKOS016001907
- MFCD11845714
- FPKZTRHYFSEGRN-UHFFFAOYSA-N
- BS-24740
- DB-363796
- XDA42112
- 97421-12-0
- DTXSID50463282
- SCHEMBL1522012
-
- MDL: MFCD11845714
- Renchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
- Clave inchi: FPKZTRHYFSEGRN-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O
Atributos calculados
- Calidad precisa: 169.085126602g/mol
- Masa isotópica única: 169.085126602g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 182
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63.6Ų
- Xlogp3: 1
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR019114-5g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 5g |
£763.00 | 2025-02-21 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13466-10g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 10g |
$1000 | 2023-09-07 | |
1PlusChem | 1P006CVR-1g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 98% | 1g |
$294.00 | 2025-02-21 | |
Ambeed | A759809-250mg |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 250mg |
$120.0 | 2025-03-05 | |
abcr | AB302113-5g |
1-tert-Butyl-4-nitro-1H-pyrazole, 95%; . |
97421-12-0 | 95% | 5g |
€1228.60 | 2025-03-19 | |
A2B Chem LLC | AC95831-100mg |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 100mg |
$56.00 | 2023-12-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278339-5g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 5g |
¥10795.00 | 2024-04-23 | |
A2B Chem LLC | AC95831-10g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 98% | 10g |
$1316.00 | 2024-07-18 | |
1PlusChem | 1P006CVR-250mg |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 98% | 250mg |
$122.00 | 2025-02-21 | |
1PlusChem | 1P006CVR-10g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 98% | 10g |
$1392.00 | 2025-02-21 |
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt → 80 °C
Referencia
- Preparation of isoquinoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 80 °C
Referencia
- New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic MediaJournal of Organic Chemistry, 2004, 69(24), 8382-8386,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 80 °C
Referencia
- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ; rt
Referencia
- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitorsBioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
Referencia
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, United States, , ,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,
Synthetic Routes 11
Condiciones de reacción
Referencia
- Salts and solid forms of an FGFR inhibitor and processes of preparing thereof, United States, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers, World Intellectual Property Organization, , ,
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials
- 4-Nitropyrazole
- Tert-Butylhydrazine hydrochloride
- 1-Tert-butyl-1H-pyrazole
- 2-Propenal, 2-nitro-3-(propylamino)-
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Literatura relevante
-
Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746
97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole) Productos relacionados
- 2228417-41-0(5-(2-Chloro-1-hydroxyethyl)thiophene-3-carbonitrile)
- 2172494-20-9(tert-butyl 5-amino-2-ethyl-3-(propan-2-yl)piperidine-1-carboxylate)
- 2172275-08-8(2-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}acetic acid)
- 1805655-35-9(4-Cyano-3-ethyl-5-(hydroxymethyl)benzenesulfonyl chloride)
- 53746-45-5(fenoprofen calcium hydrate)
- 1805918-89-1(3-Cyano-2-(difluoromethyl)-6-fluoropyridine-5-acetonitrile)
- 1956382-44-7(N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide)
- 174727-36-7(Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate)
- 1262415-10-0(Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate)
- 1172423-38-9({2-2-(8-Methoxyquinolin-2-yl)ethylphenyl}amine)
Proveedores recomendados
atkchemica
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole

Pureza:99%
Cantidad:1g
Precio ($):312.0